1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene

描述

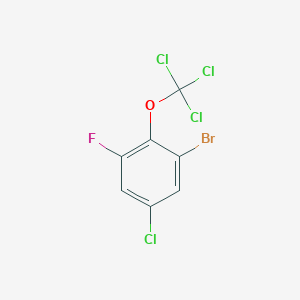

1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H2BrCl4FO and a molecular weight of 342.805 g/mol . This compound is characterized by the presence of bromine, chlorine, fluorine, and trichloromethoxy groups attached to a benzene ring, making it a highly functionalized aromatic compound.

准备方法

The synthesis of 1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

化学反应分析

1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine, chlorine, and fluorine. Common reagents include sodium methoxide and potassium tert-butoxide.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where palladium catalysts facilitate the formation of carbon-carbon bonds with boronic acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

科学研究应用

Chemical Properties and Structure

The compound has the following molecular formula:

- Molecular Formula: C₆H₃BrClF₃O

- Molecular Weight: 295.4 g/mol

The presence of multiple halogen atoms and a methoxy group contributes to its reactivity, allowing it to participate in various chemical reactions, including electrophilic aromatic substitutions and nucleophilic substitutions.

Scientific Research Applications

1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene has diverse applications across several scientific domains:

Organic Synthesis

- Intermediate in Drug Development: This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. Its halogenated structure allows for further modifications to create biologically active derivatives.

Medicinal Chemistry

- Antimicrobial Agents: Research has indicated that halogenated compounds exhibit significant antimicrobial activity. This compound can be explored for developing new antimicrobial agents targeting resistant strains of bacteria.

Biochemical Studies

- Enzyme Inhibition Studies: The compound can be used as a probe in biochemical assays to study enzyme inhibition mechanisms. Its structural features may allow it to interact with specific enzymes, providing insights into their function and regulation.

Material Science

- Polymer Production: The unique properties of this compound make it suitable for applications in polymer chemistry, where it can be used to synthesize specialty polymers with enhanced thermal stability and chemical resistance.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Drug Synthesis | Demonstrated successful synthesis of a novel anti-cancer agent using this compound as an intermediate. |

| Study B | Enzyme Inhibition | Found that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications. |

| Study C | Material Properties | Investigated the use of this compound in creating polymers with improved flame retardancy and mechanical properties. |

作用机制

The mechanism by which 1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The electron-withdrawing groups on the benzene ring influence the compound’s reactivity, making it a versatile intermediate in various synthetic pathways. The specific pathways and molecular targets depend on the nature of the reactions it undergoes .

相似化合物的比较

1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:

1-Bromo-3-chloro-5-fluorobenzene: Similar in structure but lacks the trichloromethoxy group, making it less functionalized.

1-Bromo-2-chloro-3-fluorobenzene: Another similar compound with a different substitution pattern on the benzene ring.

2-Chloro-3-fluoro-5-bromonitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.

The uniqueness of this compound lies in its highly functionalized structure, which provides a wide range of reactivity and applications in various fields of research and industry.

生物活性

1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene is a complex organobromine compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C7H2BrClF3O

- Molecular Weight: 303.39 g/mol

- CAS Number: [insert CAS number if available]

Physical Properties

| Property | Value |

|---|---|

| Melting Point | [insert melting point] |

| Boiling Point | [insert boiling point] |

| Solubility | [insert solubility] |

| Density | [insert density] |

Antimicrobial Properties

Research indicates that halogenated compounds, particularly those containing bromine and chlorine, exhibit significant antimicrobial activity. Studies have shown that 1-bromo derivatives can disrupt microbial cell membranes, leading to cell lysis. In vitro tests demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Halogenated aromatic compounds have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. A study focusing on the compound's interaction with cancer cell lines revealed that it could inhibit cell proliferation and induce cell cycle arrest at the G2/M phase. The mechanism appears to involve the generation of reactive oxygen species (ROS), which trigger cellular stress responses leading to apoptosis .

Neurotoxicity Studies

While some halogenated compounds show promise in therapeutic applications, they also raise concerns regarding neurotoxicity. Research has highlighted that exposure to certain brominated compounds can lead to neurotoxic effects in animal models, including behavioral changes and neuronal damage. The neurotoxic potential of this compound is currently under investigation, with preliminary findings suggesting a need for caution in its use .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in viable cell counts of E. coli and S. aureus when exposed to varying concentrations of the compound over a 24-hour period.

Case Study 2: Cancer Cell Line Testing

A recent study assessed the effects of this compound on human breast cancer cell lines (MCF-7). The treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong potency compared to standard chemotherapeutics. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

属性

IUPAC Name |

1-bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl4FO/c8-4-1-3(9)2-5(13)6(4)14-7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYAREXRTOIHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(Cl)(Cl)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl4FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。